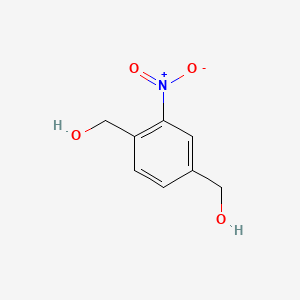

2-Nitro-p-xylylene Glycol

Description

Historical Context and Discovery of Nitro-Substituted Xylylene Glycols

The specific discovery of 2-Nitro-p-xylylene glycol is not extensively documented in readily available historical records. However, its intellectual lineage can be traced back to the broader discovery and development of o-nitrobenzyl compounds as photolabile protecting groups. The pioneering work on the photochemistry of o-nitrobenzyl derivatives in the early 20th century laid the groundwork for their application in organic synthesis. bsz-bw.de Scientists recognized that the o-nitrobenzyl group could be cleaved from a molecule using ultraviolet light, a property that was later harnessed to protect and then release functional groups on demand. researchgate.net

The extension of this concept to bifunctional molecules like xylylene glycols, and the introduction of a nitro group to impart photosensitivity, was a logical progression. The synthesis of nitro-substituted xylenes (B1142099) has been a subject of study, with methods for nitrating p-xylene (B151628) being established. mdpi.comnih.gov The subsequent functionalization of these nitro-substituted xylenes to form diols like this compound provided a monomer that could imbue polymers with photoreactive properties. The first significant adoptions of o-nitrobenzyl alcohol moieties as photolabile groups in polymer chemistry can be traced back to the late 1970s. nih.gov

Significance and Research Rationale for Investigating this compound

The primary rationale for the investigation of this compound lies in its potential to create "smart" materials that respond to an external light stimulus. The o-nitrobenzyl group within its structure undergoes a well-known photochemical rearrangement upon UV irradiation, leading to cleavage of the benzylic ether or ester bond. umass.edu When this monomer is incorporated into a polymer chain, this photocleavage can lead to the degradation of the entire polymer backbone.

This ability to induce controlled degradation is highly significant for a range of applications. For instance, in the microelectronics industry, it can be used to formulate photoresists that allow for the precise patterning of circuits. nih.gov In the biomedical field, it offers a pathway to creating drug delivery systems that release their payload at a specific time and location when exposed to light. umass.edu Furthermore, its use in developing photodeactivatable adhesives is an area of active research, where the adhesive bond can be weakened on demand, facilitating the disassembly or repair of components. researchgate.net The synthesis of polyesters containing this diol allows for the random placement of this photoresponsive functionality within a structural adhesive. researchgate.net

Current Research Landscape and Gaps in Understanding for the Compound

The current research landscape for this compound is primarily focused on its incorporation into various polymer systems and the characterization of the resulting materials' photoresponsive behavior. Studies have demonstrated its use in the synthesis of photodegradable polyesters and polyrotaxanes. researchgate.netacs.org For example, it has been used as a reactant in the synthesis of furylsulfonamides, which act as EP1 receptor antagonists. chemicalbook.com It has also been incorporated into dental resin cements to create materials whose adhesive strength can be reduced by light, potentially simplifying the removal of dental work. acs.orgacs.org

Despite this progress, there remain gaps in the understanding of this compound. While the fundamental photochemistry of the o-nitrobenzyl group is well-studied, the specific influence of the second hydroxymethyl group and the polymer matrix on the photocleavage efficiency and by-product formation of this compound-containing polymers is an area that warrants further investigation. researchgate.net The long-term stability and biocompatibility of the degradation products are also crucial aspects that require more in-depth research, especially for biomedical applications. Furthermore, while its use in creating photodegradable materials is established, exploring its potential in other areas of materials science, such as light-induced surface modification or the creation of self-healing materials, represents a promising avenue for future research. Many unanswered questions remain regarding the mechanism of photoinduced decomposition of o-nitrobenzyl derivatives, including the impact of substituents at various positions. researchgate.net

Compound Data

Below are tables detailing the known properties and research findings related to the compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23222-97-1 | cymitquimica.comscbt.comspectrumchemical.com |

| Molecular Formula | C₈H₉NO₄ | cymitquimica.comscbt.com |

| Molecular Weight | 183.16 g/mol | cymitquimica.comscbt.com |

| Appearance | Very Pale Yellow to Reddish Yellow Solid | cymitquimica.com |

| Purity | >95.0% (GC) | cymitquimica.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations/Data | Source(s) |

| ¹H NMR | Peaks assignable to o-nitrobenzyl moieties observed at 7.64 and 8.07 ppm. | acs.org |

| FT-IR | Peak assignable to N-O asymmetric stretching observed at 1532 cm⁻¹. | acs.org |

| UV-Vis | Available through spectral databases. | nih.gov |

| Mass Spectrometry (GC-MS) | Available through spectral databases. | nih.gov |

Table 3: Research Applications and Findings for this compound

| Application Area | Research Finding | Source(s) |

| Photocleavable Adhesives | Used to synthesize polyesters where photocleavage of the o-nitrobenzyl ester functionality was confirmed by ¹H NMR spectroscopy with increasing UV exposure. | researchgate.net |

| Dental Resin Cements | Incorporated into photodegradable polyrotaxane cross-linkers to create adhesive cements with light-attenuated debonding strength. | acs.orgacs.org |

| Pharmaceutical Synthesis | Utilized as a reactant in the synthesis of furylsulfonamides, which are EP1 receptor antagonists. | chemicalbook.com |

| Polymer Chemistry | Employed as a monomer to introduce photoreactive o-nitrobenzyl ester units into polyesters via melt and solution polyesterification. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(hydroxymethyl)-3-nitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVHOBYJXDKIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177798 | |

| Record name | 2-Nitro-p-xylene-alpha,alpha'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23222-97-1 | |

| Record name | 2-Nitro-1,4-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23222-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-1,4-benzenedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023222971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-p-xylene-alpha,alpha'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-xylene-α,α'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitro-1,4-benzenedimethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68D3YD7DF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2 Nitro P Xylylene Glycol

Established Synthetic Routes for 2-Nitro-p-xylylene Glycol Production

The traditional synthesis of this compound is not a single, direct reaction but rather a sequence of chemical transformations. These routes typically begin with a substituted xylene and proceed through key intermediates.

A logical and established approach to synthesizing this compound involves a multi-step sequence starting from p-xylene (B151628). This pathway can be conceptually divided into two main stages: the nitration of the aromatic ring and the transformation of the methyl groups into alcohol functionalities.

One plausible pathway involves the initial nitration of p-xylene to form 2-nitro-p-xylene. This intermediate can then be subjected to oxidation of its two methyl groups to yield 2-nitroterephthalic acid. The final step in this sequence is the reduction of the dicarboxylic acid to the corresponding diol, this compound. The reduction of a similar compound, 2-nitro-1,3-benzenedicarboxylic acid, to 2-nitro-1,3-benzenedimethanol has been successfully achieved using a borane-tetrahydrofuran (B86392) complex, suggesting the feasibility of this approach for the 1,4-isomer as well. prepchem.com

Another potential multi-step route involves the free-radical bromination of the benzylic methyl groups of 2-nitro-p-xylene using a reagent like N-bromosuccinimide (NBS) to form α,α'-dibromo-2-nitro-p-xylene. youtube.com This di-halogenated intermediate can then undergo hydrolysis to yield this compound.

The synthesis of the key precursor, 2-nitro-p-xylene, is typically achieved through the direct nitration of p-xylene. This electrophilic aromatic substitution reaction is a well-established industrial process. The mononitration of p-xylene can be readily carried out at approximately 30°C using a mixture of nitric acid and sulfuric acid. nih.gov The directing effects of the two methyl groups on the p-xylene ring guide the incoming nitro group to the ortho position relative to one of the methyl groups. Due to the symmetry of p-xylene, only one mononitro isomer is formed, which simplifies the purification process. nih.gov

The selectivity of the nitration is a crucial factor. While mononitration is achievable under controlled conditions, further nitration to dinitro-p-xylene can occur at higher temperatures (around 80°C). nih.gov Therefore, careful control of reaction parameters such as temperature, reaction time, and the concentration of the nitrating agent is essential to maximize the yield of the desired 2-nitro-p-xylene precursor.

Table 1: Reaction Conditions for the Mononitration of p-Xylene

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | p-Xylene, Nitric Acid, Sulfuric Acid | nih.gov |

| Temperature | ~ 30°C | nih.gov |

| Product | 2-Nitro-p-xylene | nih.gov |

| Selectivity | High for mono-nitration | nih.gov |

Once 2-nitro-p-xylene is obtained, the next critical stage is the formation of the glycol functional groups. As direct hydroxylation of the methyl groups is challenging, indirect methods are generally employed.

One major pathway involves the oxidation of the methyl groups to carboxylic acids, followed by reduction. The oxidation of p-xylene and its derivatives to terephthalic acid is a widely practiced industrial process, often referred to as the AMOCO process, which uses cobalt and manganese catalysts. mdpi.com A similar oxidation of 2-nitro-p-xylene would yield 2-nitroterephthalic acid. This dicarboxylic acid can then be reduced to the diol. A common laboratory method for this type of reduction is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (BH3-THF). prepchem.com In this mechanism, the borane acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid, followed by hydride transfer to the carbonyl carbon. A workup with an alcohol, such as methanol, liberates the diol. prepchem.com

An alternative pathway for glycol formation is through benzylic halogenation followed by nucleophilic substitution. The methyl groups of 2-nitro-p-xylene can undergo free-radical halogenation, for instance, with N-bromosuccinimide (NBS) in the presence of a radical initiator, to form the corresponding di-bromide. youtube.com This di-bromide can then be hydrolyzed, typically using an aqueous base, to replace the bromine atoms with hydroxyl groups, thus forming the glycol.

Novel Synthetic Approaches and Catalyst Development for this compound

Recent research in organic synthesis has focused on the development of more sustainable and efficient methods. While specific studies on this compound are limited, advancements in related areas offer potential for novel synthetic strategies.

The principles of green chemistry can be applied to various steps in the synthesis of this compound. In the nitration step, traditional mixed-acid processes generate significant acidic waste. The use of solid acid catalysts, such as zeolites, presents a greener alternative. For example, zeolite beta has been shown to be an effective catalyst for the nitration of xylene isomers, offering high selectivity for the desired mononitro product and the potential for catalyst reuse. google.com

For the oxidation step, conventional methods often require harsh conditions and heavy metal catalysts. The use of CO2-expanded liquids as a solvent for the oxidation of p-xylene has been shown to improve the yield and purity of the resulting acid at lower temperatures than traditional processes, while also reducing the decomposition of the solvent. rsc.org Photocatalytic oxidation of p-xylene using heterogeneous catalysts is another emerging green approach that can operate under mild conditions. mdpi.com

The synthesis of this compound inherently involves considerations of chemo- and regioselectivity. The regioselectivity of the initial nitration step is well-controlled due to the directing effects of the methyl groups in p-xylene.

Chemoselectivity becomes important in the subsequent functionalization of the methyl groups without affecting the nitro group. The reduction of the dicarboxylic acid intermediate to the diol using borane complexes is a highly chemoselective process that does not typically reduce the nitro group. Similarly, free-radical bromination with NBS is highly selective for the benzylic positions.

Future developments in catalyst design could lead to even more direct and selective methods. For instance, the development of catalysts that can directly and selectively hydroxylate the benzylic C-H bonds of 2-nitro-p-xylene would represent a significant advancement, potentially shortening the synthetic route and reducing waste.

Table 2: Comparison of Synthetic Pathways to this compound

| Pathway | Key Steps | Advantages | Disadvantages |

|---|

| Oxidation-Reduction | 1. Nitration of p-xylene 2. Oxidation to dicarboxylic acid 3. Reduction to diol | Utilizes well-established industrial reactions (oxidation) | Requires strong oxidizing and reducing agents; multiple steps | | Halogenation-Hydrolysis | 1. Nitration of p-xylene 2. Di-bromination of methyl groups 3. Hydrolysis to diol | Potentially fewer steps than oxidation-reduction | Use of halogenating agents; potential for side reactions | | Novel/Green Approaches | Varies (e.g., zeolite-catalyzed nitration, photocatalytic oxidation) | Reduced waste, milder conditions, potential for catalyst recycling | May not be fully developed for this specific compound; scalability may be a concern |

Precursor Chemistry and Synthetic Intermediates in the Synthesis of this compound

The primary precursor for the synthesis of this compound is typically p-xylene. The synthetic pathway involves the formation of several key intermediates. A common route begins with the nitration of p-xylene to produce 2-nitro-p-xylene. This intermediate is then subjected to oxidation of its two methyl groups to form either 2-nitroterephthalic acid or its corresponding dimethyl ester, dimethyl 2-nitroterephthalate. These dicarboxylic acid or diester intermediates are then reduced to yield the final product, this compound.

Another potential pathway involves the initial oxidation of p-xylene to terephthalic acid, followed by nitration to 2-nitroterephthalic acid, and subsequent reduction. However, controlling the regioselectivity of the nitration of terephthalic acid can be challenging.

A summary of key precursors and intermediates is presented in the table below.

| Compound Name | Role in Synthesis |

| p-Xylene | Starting Precursor |

| 2-Nitro-p-xylene | Nitrated Intermediate |

| 2-Nitroterephthalic acid | Oxidized Intermediate |

| Dimethyl 2-nitroterephthalate | Esterified Intermediate |

| 2-Nitroterephthalaldehyde (B1302509) | Aldehyde Intermediate |

Benzylic oxidation and subsequent reduction reactions are pivotal in the transformation of the methyl groups of the precursor to the hydroxymethyl groups of the final product.

Benzylic Oxidation: The oxidation of the benzylic methyl groups of 2-nitro-p-xylene is a critical step. Strong oxidizing agents are required to convert the alkyl groups. However, these conditions can often lead to the formation of carboxylic acids rather than alcohols directly. For instance, oxidation of a nitroxylene derivative can yield the corresponding nitroterephthalic acid. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, potentially requiring harsh reaction conditions for the benzylic oxidation to proceed efficiently.

One documented method for the oxidation of a substituted xylene involves the use of chromyl acetate, which attacks a methyl group to yield a benzylidene diacetate. This intermediate can then be hydrolyzed to the corresponding aldehyde. A similar approach with 2-nitro-p-xylene would yield 2-nitroterephthalaldehyde.

Reduction: Once an oxidized intermediate such as 2-nitroterephthalic acid, dimethyl 2-nitroterephthalate, or 2-nitroterephthalaldehyde is formed, a reduction step is necessary to obtain the diol.

Reduction of Dicarboxylic Acids/Esters: The reduction of carboxylic acids or esters to alcohols is a common transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are effective for this conversion. For example, 2-nitro-1,3-benzenedicarboxylic acid has been successfully reduced to 2-nitro-1,3-benzenedimethanol using a borane-tetrahydrofuran complex. A similar reduction of 2-nitroterephthalic acid or its dimethyl ester would yield this compound.

Reduction of Dialdehydes: If the oxidation step leads to 2-nitroterephthalaldehyde, the aldehyde groups can be readily reduced to primary alcohols using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

The choice of reducing agent is crucial to selectively reduce the carboxylic acid or aldehyde functionalities without affecting the nitro group. While LiAlH₄ can sometimes reduce nitro groups, conditions can often be optimized to favor the reduction of the carbonyls.

Nitrating p-xylene as the initial step is a common strategy. The mononitration of p-xylene can be carried out with high efficiency. The methyl groups of p-xylene are ortho, para-directing, leading to the formation of 2-nitro-p-xylene as the major product. This early introduction of the nitro group allows for its directing and electronic effects to be utilized in subsequent steps.

Conversely, if oxidation of p-xylene to terephthalic acid is performed first, the subsequent nitration can be less regioselective. The two carboxylic acid groups are meta-directing, which would favor the formation of 3-nitroterephthalic acid rather than the desired 2-nitro isomer. Therefore, from an efficiency and regiochemical control perspective, the nitration of p-xylene followed by oxidation and reduction is generally the more favored synthetic route.

Below is a table summarizing the influence of the nitro group on key reaction steps.

| Reaction Step | Influence of Nitro Group | Impact on Synthetic Efficiency |

| Nitration of p-Xylene | Directs nitration to the 2-position. | High efficiency and regioselectivity for the formation of 2-nitro-p-xylene. |

| Benzylic Oxidation | Deactivates the aromatic ring, making the benzylic C-H bonds less susceptible to oxidation. | May require harsher reaction conditions, potentially leading to lower yields and side products. |

| Reduction of Carbonyls | Generally does not interfere with the reduction of aldehydes or carboxylic acids with appropriate reagents. | Allows for selective reduction of the oxidized side chains to form the desired diol. |

Reactivity and Reaction Mechanisms of 2 Nitro P Xylylene Glycol

Reactivity of the Glycol Moiety in 2-Nitro-p-xylylene Glycol

The two primary hydroxyl groups in this compound are benzylic, which significantly influences their reactivity. They can readily participate in reactions typical of alcohols, such as esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions of the Compound

Esterification: The benzylic hydroxyl groups of this compound can be readily esterified with carboxylic acids, acid chlorides, or anhydrides under standard conditions. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be promoted by coupling agents. The presence of the electron-withdrawing nitro group can have a modest influence on the reaction kinetics.

For instance, the reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding diacetate ester. The reaction proceeds through the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the esterifying agent.

| Reactant | Reagent | Catalyst | Product |

| This compound | Acetic Anhydride | Pyridine | 2-Nitro-p-xylylene diacetate |

| This compound | Benzoyl Chloride | Triethylamine | 2-Nitro-p-xylylene dibenzoate |

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide. Given the presence of two hydroxyl groups, both mono- and di-ethers can be formed depending on the stoichiometry of the reagents. Acid-catalyzed dehydration with an excess of another alcohol can also lead to the formation of unsymmetrical ethers. The electron-withdrawing nitro group generally makes the benzylic alcohols slightly more acidic, facilitating alkoxide formation, but can also deactivate the benzylic position towards SN1-type reactions sometimes involved in acid-catalyzed etherification.

| Reactant | Reagent | Base/Catalyst | Product |

| This compound | Methyl Iodide | Sodium Hydride | 1,4-Bis(methoxymethyl)-2-nitrobenzene |

| This compound | Benzyl Bromide | Potassium tert-butoxide | 1,4-Bis(benzyloxymethyl)-2-nitrobenzene |

Oxidation and Reduction Pathways Involving the Diol Functionality

Oxidation: The benzylic alcohol groups of this compound are susceptible to oxidation to form aldehydes and subsequently carboxylic acids. The choice of oxidizing agent is crucial to control the extent of oxidation. Milder oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation of benzylic alcohols to aldehydes. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will likely lead to the formation of the corresponding dicarboxylic acid, 2-nitroterephthalic acid. Selective oxidation of one of the two hydroxyl groups can be challenging and may require the use of protecting groups or specific reaction conditions.

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 4-(Hydroxymethyl)-3-nitrobenzaldehyde |

| This compound | Potassium Permanganate (KMnO4) | 2-Nitroterephthalic acid |

Reduction: The diol functionality in this compound is generally resistant to reduction under standard conditions. Catalytic hydrogenation, a common method for reducing other functional groups, would likely also reduce the nitro group. Chemoselective reduction of the hydroxyl groups in the presence of a nitro group is not a typical transformation. However, conversion of the hydroxyl groups to better leaving groups, such as tosylates, followed by reduction with a hydride reagent like lithium aluminum hydride, could potentially lead to the formation of 2-nitro-p-xylene.

Cyclization and Polymerization Potential of this compound

Cyclization: Intramolecular cyclization reactions involving the two hydroxyl groups are possible if they are first converted into suitable functional groups. For example, conversion to a dihalide followed by reaction with a nucleophile could lead to the formation of a cyclic ether. Intramolecular esterification to form a lactone is also a possibility if one of the hydroxyl groups is oxidized to a carboxylic acid.

Polymerization: As a diol, this compound is a potential monomer for the synthesis of polymers such as polyesters and polyethers.

Polyester Synthesis: Polycondensation with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or diester) would lead to the formation of a polyester. The properties of the resulting polymer would be influenced by the presence of the pendant nitro group, which could affect its thermal stability, solubility, and potential for further functionalization.

Polyether Synthesis: Polyetherification could be achieved through a Williamson ether synthesis-type polycondensation with a dihalide.

The presence of the nitro group can be advantageous, as it can be later modified, for instance, by reduction to an amino group, to create functional polymers with tailored properties for applications in areas like specialty coatings, adhesives, and advanced materials. libretexts.org

Reactions Involving the Nitro Aromatic System of this compound

The nitro group strongly influences the reactivity of the aromatic ring, making it electron-deficient and susceptible to certain types of reactions while deactivating it towards others.

Reduction of the Nitro Group: Amination and Related Transformations

The reduction of the nitro group to an amino group is a fundamental and highly useful transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring. A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired chemoselectivity, especially given the presence of the benzylic alcohol groups.

Commonly used methods include catalytic hydrogenation over catalysts like palladium on carbon (Pd/C) or Raney nickel. libretexts.org Metal-acid systems, such as tin (Sn) or iron (Fe) in hydrochloric acid, are also effective. libretexts.org For substrates sensitive to harsh acidic conditions, milder reagents like sodium dithionite (B78146) or catalytic transfer hydrogenation with a hydrogen donor like ammonium (B1175870) formate (B1220265) can be used. These methods are generally chemoselective for the nitro group in the presence of benzylic alcohols. The resulting 2-amino-p-xylylene glycol is a valuable intermediate for the synthesis of various derivatives, including dyes and pharmaceuticals.

| Reducing Agent | Conditions | Product |

| H2, Pd/C | Methanol, room temperature | 2-Amino-p-xylylene Glycol |

| Fe, HCl | Ethanol/Water, reflux | 2-Amino-p-xylylene Glycol |

| SnCl2·2H2O | Ethanol, reflux | 2-Amino-p-xylylene Glycol |

| Sodium Dithionite (Na2S2O4) | Water/Methanol | 2-Amino-p-xylylene Glycol |

Partial reduction of the nitro group can lead to other functionalities. For instance, controlled reduction can yield the corresponding nitroso or hydroxylamino derivatives.

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Compound

Nucleophilic Aromatic Substitution (SNA r): The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. However, in this compound, there are no good leaving groups (like halogens) at these activated positions. Therefore, direct nucleophilic displacement of a group on the ring is unlikely. If a leaving group were present, for example in a halogenated derivative of this compound, the nitro group would facilitate its displacement by a nucleophile.

Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is substituted with one strongly deactivating group (the nitro group) and two weakly activating groups (the hydroxymethyl groups, which are ortho, para-directing). The nitro group is a strong deactivator and a meta-director. The hydroxymethyl groups are weak activators and ortho, para-directors.

For example, in a nitration reaction with a mixture of nitric and sulfuric acid, the incoming nitro group would be expected to substitute at the C3 or C5 position. Similarly, halogenation or Friedel-Crafts reactions, if they proceed under the harsh conditions required, would also favor these positions. Predicting the exact ratio of isomers would require more detailed experimental data, as steric hindrance from the existing substituents would also play a role.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | 1,4-Bis(hydroxymethyl)-2,3-dinitrobenzene and 1,4-Bis(hydroxymethyl)-2,5-dinitrobenzene |

| Bromination | Br2, FeBr3 | 3-Bromo-2-nitro-p-xylylene Glycol and 5-Bromo-2-nitro-p-xylylene Glycol |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 3-Acetyl-2-nitro-p-xylylene Glycol and 5-Acetyl-2-nitro-p-xylylene Glycol |

Impact of the Nitro Group on Ring Activating/Deactivating Effects

The nitro group (-NO₂) is a potent deactivating group in the context of electrophilic aromatic substitution. msu.eduquora.com Its strong electron-withdrawing nature, through both inductive and resonance effects, diminishes the electron density of the benzene (B151609) ring. libretexts.orgquora.com This reduction in electron density makes the aromatic ring less nucleophilic and therefore less susceptible to attack by electrophiles. vedantu.comlumenlearning.com Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation on the aromatic ring of this compound would require harsh reaction conditions. msu.edu The deactivating effect of the nitro group is so pronounced that it can decrease the reactivity of the benzene ring by a factor of a million or more compared to unsubstituted benzene. msu.edulibretexts.org

The deactivating influence of the nitro group is not uniform across all positions of the benzene ring. The ortho and para positions relative to the nitro group are the most deactivated due to the delocalization of positive charge onto these carbons in the resonance structures of the sigma complex intermediate. quora.comquora.com This effect directs incoming electrophiles to the meta position.

Conversely, the nitro group is an activating group for nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org By withdrawing electron density, the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the attack of a nucleophile on the aromatic ring. youtube.com This stabilization is most effective when the nitro group is ortho or para to the leaving group. libretexts.org In this compound, this would facilitate the substitution of a suitable leaving group at positions ortho or para to the nitro group.

| Substituent | Effect on Electrophilic Aromatic Substitution | Directing Influence | Effect on Nucleophilic Aromatic Substitution |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strongly Activating |

| -CH₂OH (Hydroxymethyl) | Weakly Activating | Ortho, Para | Deactivating |

Intramolecular and Intermolecular Interactions Affecting Reactivity of this compound

The presence of two hydroxyl groups and a nitro group in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. The nitro group can act as a hydrogen bond acceptor, while the hydroxyl groups can act as both hydrogen bond donors and acceptors.

A significant feature of this compound is the potential for an intramolecular hydrogen bond between the nitro group and the ortho-positioned hydroxymethyl group. acs.org Such intramolecular hydrogen bonding is a common feature in ortho-substituted nitroaromatics, such as o-nitrophenol and o-nitrobenzyl alcohol. acs.orgquora.com This internal hydrogen bond can influence the conformation of the molecule and the reactivity of the involved functional groups. For instance, the acidity of the hydroxyl proton involved in the intramolecular hydrogen bond may be altered.

Intermolecular hydrogen bonding is also expected to be a dominant force, particularly in the solid state and in polar solvents. The two hydroxyl groups can form extensive networks of hydrogen bonds with neighboring molecules of this compound or with solvent molecules. These intermolecular interactions can significantly affect the physical properties of the compound, such as its melting point and solubility.

The reactivity of this compound is heavily influenced by a combination of steric and electronic effects.

Steric Effects: The ortho-positioning of the nitro group relative to one of the hydroxymethyl groups creates significant steric hindrance. wikipedia.org This "ortho effect" can impede the approach of reagents to the ortho-substituted functional groups and the adjacent carbon atom on the ring. wordpress.comlibretexts.org For example, reactions involving the ortho-hydroxymethyl group may be slower compared to the meta-positioned one due to steric crowding. This steric hindrance can also influence the regioselectivity of aromatic substitution reactions, potentially favoring attack at less hindered positions. researchgate.net

The interplay between steric and electronic effects is crucial in determining the outcome of a reaction. For instance, while the nitro group directs electrophiles to the meta position, the steric bulk of the existing substituents may influence which of the available meta positions is more accessible.

Mechanistic Studies of Key Transformations Involving this compound

Due to a lack of specific mechanistic studies on this compound, the following sections are based on established mechanisms for related compounds.

Key transformations of this compound would likely involve well-characterized reaction intermediates common in aromatic and nitro compound chemistry.

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution reactions, the attack of an electrophile on the benzene ring would lead to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edu The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. The presence of the deactivating nitro group would destabilize this positively charged intermediate. wikipedia.org

Meisenheimer Complexes: In nucleophilic aromatic substitution, the addition of a nucleophile to the ring would form a resonance-stabilized carbanion called a Meisenheimer complex. youtube.com The electron-withdrawing nitro group would stabilize this negatively charged intermediate, thereby facilitating the reaction. libretexts.org

Radical Intermediates: Reactions involving the nitro group, such as its reduction, often proceed through radical or radical anion intermediates. rsc.org For example, the reduction of a nitro group to an amino group typically involves nitroso and hydroxylamine (B1172632) intermediates. Photochemical reactions of nitrobenzyl compounds are also known to proceed via biradical intermediates. cdnsciencepub.com

The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures or with shorter reaction times, the major product will be the one that is formed fastest, i.e., the one with the lowest activation energy. masterorganicchemistry.com This is known as the kinetic product. For example, in an electrophilic substitution, one positional isomer might form more rapidly due to a more stable transition state, even if it is not the most stable product. ic.ac.uk

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may be reversible, allowing for equilibrium to be established. wikipedia.org Under these conditions, the major product will be the most stable one, regardless of how quickly it is formed. stackexchange.com This is the thermodynamic product.

The specific reaction conditions, including temperature, solvent, and catalysts, will determine whether a reaction proceeds under kinetic or thermodynamic control. wikipedia.org For a molecule with multiple reactive sites and the potential for various isomeric products like this compound, understanding the principles of kinetic and thermodynamic control is essential for predicting and controlling the reaction outcome.

| Reaction Type | Predicted Reactivity of this compound | Key Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | Low, requires harsh conditions | Deactivating -NO₂ group |

| Nucleophilic Aromatic Substitution (with a leaving group) | High at positions ortho/para to -NO₂ | Activating -NO₂ group |

| Oxidation of -CH₂OH groups | Feasible | Presence of benzylic alcohols |

| Reduction of -NO₂ group | Feasible | Susceptibility of nitro groups to reduction |

Advanced Spectroscopic and Spectrometric Methodologies for Mechanistic Elucidation and Structural Confirmation of 2 Nitro P Xylylene Glycol Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Analysis of 2-Nitro-p-xylylene Glycol Transformations

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide unambiguous evidence of its structure and would be critical in analyzing its chemical transformations.

In ¹H NMR spectroscopy, the aromatic protons of this compound are expected to appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The specific splitting patterns (e.g., doublets, singlets) would confirm the substitution pattern on the benzene (B151609) ring. The methylene (B1212753) protons (-CH₂OH) would likely appear as singlets around 4.5-5.0 ppm, and the hydroxyl protons (-OH) would present as broad singlets, the position of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard increments and data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -NO₂) | ~8.1 (s) | ~123.0 |

| Aromatic CH (meta to -NO₂) | ~7.5 (d) | ~128.0 |

| Aromatic CH (ortho to -CH₂OH) | ~7.4 (d) | ~130.0 |

| Aromatic C-NO₂ | - | ~148.0 |

| Aromatic C-CH₂OH (para to -NO₂) | - | ~140.0 |

| Aromatic C-CH₂OH (meta to -NO₂) | - | ~138.0 |

| Methylene (-CH₂) | ~4.7 (s) | ~64.0 |

| Hydroxyl (-OH) | Variable (broad s) | - |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Pathway Investigations of the Compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. High-Resolution Mass Spectrometry (HRMS) would accurately determine the elemental composition of this compound (C₈H₉NO₄), confirming its molecular formula with high precision.

For reaction pathway investigations, MS/MS (Tandem Mass Spectrometry) is particularly valuable. In an MS/MS experiment, the molecular ion of this compound (m/z 183.16) or one of its reaction products would be selected and subjected to fragmentation. The resulting fragment ions provide a "fingerprint" that can be used to deduce the structure of the parent molecule and identify intermediates in a reaction sequence.

Expected fragmentation pathways for this compound could include:

Loss of a hydroxyl group (-OH, 17 Da)

Loss of water (H₂O, 18 Da) from the two glycol moieties.

Loss of a hydroxymethyl radical (•CH₂OH, 31 Da).

Loss of the nitro group (-NO₂, 46 Da).

By monitoring the appearance of intermediates and byproducts over the course of a reaction, a detailed mechanistic pathway can be constructed.

Infrared and Raman Spectroscopy in Probing Functional Group Changes in this compound Derivatives

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule. These methods are ideal for monitoring the transformation of this compound into its derivatives by tracking changes in characteristic vibrational frequencies.

For the parent compound, the IR spectrum would be dominated by a broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the glycol's hydroxyl groups. Strong, distinct peaks for the asymmetric and symmetric stretching of the nitro group (-NO₂) would appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. nih.gov Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would be found in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the benzene ring, which often give strong Raman signals. During a chemical reaction, the disappearance of these bands and the appearance of new ones (e.g., a carbonyl stretch if a hydroxyl group is oxidized to an aldehyde) would provide direct evidence of the functional group transformation.

Table 2: Key IR and Raman Vibrational Frequencies for this compound Frequencies are approximate and based on data from analogous nitroaromatic and glycol compounds.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400-3300 (Broad, Strong) | Weak |

| Aromatic C-H | C-H Stretch | 3100-3000 (Medium) | Strong |

| Methylene (-CH₂) | C-H Stretch | 2950-2850 (Medium) | Medium |

| Nitro (-NO₂) | Asymmetric N-O Stretch | ~1530 (Strong) | Medium |

| Aromatic Ring | C=C Stretch | 1600, 1475 (Medium-Strong) | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | ~1350 (Strong) | Strong |

| Alcohol C-O | C-O Stretch | ~1050 (Strong) | Weak |

X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Structure of the Compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, an electron density map can be generated, revealing the precise position of each atom.

For this compound and its derivatives, this technique would provide unequivocal proof of structure, including bond lengths, bond angles, and torsional angles. A study on the closely related 2,3-dinitro-p-xylene revealed a monoclinic crystal structure with the space group P2(1)/n. nih.gov The analysis showed that the nitro groups were not coplanar with the benzene ring. nih.gov Similar detailed information would be obtainable for this compound.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl groups of the glycol moiety and the oxygen atoms of the nitro group. These interactions are crucial in determining the crystal packing and the macroscopic properties of the material. If a reaction produces a chiral derivative, X-ray crystallography of a single crystal can determine its absolute stereochemistry without ambiguity.

Table 3: Illustrative Crystallographic Data from an Analogous Compound (2,3-Dinitro-p-xylene) This data provides an example of the parameters determined by X-ray crystallography. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 7.594 |

| b (Å) | 11.825 |

| c (Å) | 10.331 |

| β (°) | 98.74 |

| Volume (ų) | 917.0 |

| Z (molecules/unit cell) | 4 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereoisomeric Analysis of this compound in Complex Mixtures

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules, which are molecules that are non-superimposable on their mirror images (enantiomers). These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. However, if it were used as a starting material to synthesize chiral derivatives, these techniques would become essential. For example, if the glycol's hydroxyl groups were to react with a chiral acid to form diastereomeric esters, or if they were involved in an asymmetric cyclization reaction, the resulting products would be optically active.

CD spectroscopy would show positive or negative peaks (known as Cotton effects) at the absorption wavelengths of the molecule's chromophores (e.g., the nitroaromatic system). The sign and intensity of these peaks are unique to a specific stereoisomer, allowing for the determination of enantiomeric excess and absolute configuration, often through comparison with theoretical calculations. These techniques are particularly powerful for analyzing the stereochemical outcome of asymmetric reactions and for studying the conformation of chiral molecules in solution.

Computational and Theoretical Investigations of 2 Nitro P Xylylene Glycol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of the Compound

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which governs the chemical behavior and reactivity of the compound. For 2-Nitro-p-xylylene Glycol, these theoretical approaches can elucidate the effects of the nitro and glycol functional groups on the p-xylylene core.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT studies for this compound would typically involve geometry optimization to find the most stable molecular structure and subsequent calculation of electronic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, DFT can be used to compute various molecular descriptors that quantify reactivity. These include electronegativity, chemical hardness, and the electrophilicity index, which help in predicting how the molecule will interact with other chemical species. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the nitro group is expected to be a strong electron-withdrawing group, significantly influencing the electron distribution across the aromatic ring.

Interactive Data Table: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | Indicates the ability to donate electrons. | |

| LUMO Energy | Indicates the ability to accept electrons. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |

| Electronegativity (χ) | Measures the power of an atom to attract electrons. | |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | |

| Electrophilicity Index (ω) | Quantifies the electrophilic nature of the molecule. |

Note: The table above is a template for data that would be generated from specific DFT studies. Actual values are pending experimental or computational research.

Ab Initio Methods for Understanding Reaction Energetics and Transition States

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods are crucial for accurately determining the energetics of chemical reactions, including the identification of transition states. For this compound, ab initio calculations can be employed to study various potential reactions, such as its synthesis or degradation pathways.

By mapping the potential energy surface of a reaction, ab initio methods can locate the transition state structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate. These calculations can provide a detailed understanding of the reaction mechanisms at a molecular level, which is often difficult to achieve through experimental methods alone.

Molecular Dynamics Simulations of this compound Interactions in Various Media

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations of this compound can provide insights into its behavior in different environments, such as in various solvents or in a condensed phase. These simulations can reveal information about the intermolecular interactions, such as hydrogen bonding involving the glycol groups, and how these interactions influence the compound's solubility and conformational preferences.

By simulating the molecule in an aqueous environment, for example, one can observe the formation and dynamics of the solvation shell around the molecule. This is crucial for understanding its behavior in biological systems or in solution-phase reactions. MD simulations can also be used to predict macroscopic properties like diffusion coefficients and viscosity, which are important for practical applications.

Prediction of Spectroscopic Signatures and Conformational Analysis of the Compound

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and to assign the observed spectral features to specific vibrational modes or chemical environments.

Conformational analysis is another important aspect that can be investigated computationally. Due to the flexibility of the hydroxymethyl groups, this compound can exist in various conformations. Computational methods can be used to identify the most stable conformers and to determine the energy barriers for rotation around the single bonds. Understanding the conformational landscape is essential as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional structure.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Frequencies/Shifts | Assignment |

| Infrared (IR) | O-H stretch, N-O stretch, C-H stretch, etc. | |

| Raman | Aromatic ring vibrations, etc. | |

| ¹H NMR | Chemical shifts of aromatic and aliphatic protons. | |

| ¹³C NMR | Chemical shifts of different carbon atoms. |

Note: This table represents the type of data that would be generated from computational spectroscopic studies.

Structure-Reactivity Relationship (SRR) Modeling for this compound and its Analogues

Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. By computationally studying a series of analogues of this compound with systematic variations in their structure (e.g., changing the position or nature of substituents), it is possible to develop quantitative structure-reactivity relationships (QSRRs).

These models often use the molecular descriptors obtained from quantum chemical calculations (as mentioned in section 5.1.1) as independent variables to predict the reactivity of new, unstudied compounds. SRR modeling is a valuable tool in rational drug design and materials science for screening large libraries of compounds and for designing new molecules with desired properties. For this compound, such models could predict how modifications to its structure would affect its stability, reactivity, or potential biological activity.

Advanced Applications and Functionalization Strategies of 2 Nitro P Xylylene Glycol

2-Nitro-p-xylylene Glycol as a Building Block in Organic Synthesis

This compound, a diol functionalized with a nitro group on the aromatic ring, presents itself as a versatile building block in organic synthesis. Its bifunctional nature, possessing two primary alcohol groups for esterification or etherification and a nitro group that can be chemically transformed, allows for its incorporation into a variety of more complex molecules.

Precursor for Advanced Heterocyclic Compounds

The utility of this compound as a precursor for the synthesis of advanced heterocyclic compounds is an area of interest in medicinal chemistry. Notably, it has been identified as a reactant in the synthesis of furylsulfonamides. These resulting sulfonamide derivatives have been investigated for their activity as EP1 receptor antagonists. The EP1 receptor is a subtype of the prostaglandin (B15479496) E2 receptor, which is implicated in various physiological and pathological processes, making its antagonists potential therapeutic agents.

While the specific reaction pathways and detailed synthetic protocols for the conversion of this compound into these furylsulfonamides are not extensively detailed in publicly available scientific literature, its role as a key starting material is acknowledged. The synthesis would likely involve the reaction of the glycol's hydroxyl groups, followed by transformations involving the nitro functionality to construct the final heterocyclic system.

Table 1: Application of this compound in Heterocyclic Synthesis

| Precursor | Resulting Compound Class | Therapeutic Target |

|---|

Role in Multi-Component Reactions

A comprehensive review of scientific literature did not yield specific examples or detailed research findings concerning the application of this compound in multi-component reactions.

Integration of this compound into Polymeric Materials and Nanomaterials

As a nitro-functional diol, this compound is positioned as a monomer for the creation of specialty polymers. pcovery.com The presence of the nitro group can impart specific properties to the resulting materials, such as altered thermal stability, dielectric properties, or the potential for further chemical modification.

Synthesis of Nitro-Aromatic Polyesters and Polyethers

Despite its classification as a monomer for specialty polymers, a thorough search of available scientific and technical literature did not reveal specific studies detailing the synthesis and characterization of nitro-aromatic polyesters or polyethers derived directly from the polycondensation of this compound.

Functionalization of Nanoparticles with this compound Derivatives

There is no specific information available in the scientific literature regarding the use of this compound or its derivatives for the functionalization of nanoparticles.

Applications in Sensing and Molecular Recognition Systems Involving the Compound

A detailed search of scientific and patent literature did not yield any specific applications of this compound in the development of chemical sensors or molecular recognition systems.

Design of Chemosensors Utilizing the Nitro-Aromatic Moiety

There is a lack of specific studies detailing the design and function of chemosensors that directly utilize the nitro-aromatic moiety of this compound for analyte detection. While nitroaromatic compounds, in general, are known to be effective in sensing applications due to their electron-accepting properties, no dedicated research on this particular glycol's role as a primary sensing component was identified.

Supramolecular Chemistry with this compound

The role of this compound in supramolecular chemistry appears to be as a component within larger polymeric structures that may then engage in self-assembly. There is no substantial body of research on its use as a discrete building block for forming specific host-guest systems, molecular cages, or other non-covalently bonded supramolecular architectures.

Catalytic Applications and Ligand Design Incorporating this compound Scaffolds

No significant findings were uncovered regarding the use of this compound in the design of ligands for catalytic applications or as a direct component in catalytic systems. The potential of its diol and nitro-functionalized scaffold in coordination chemistry and catalysis remains an unexplored area in the available scientific literature.

Degradation Pathways and Stability Considerations for 2 Nitro P Xylylene Glycol

Photodegradation Mechanisms of 2-Nitro-p-xylylene Glycol Under Various Light Conditions

The photodegradation of this compound is anticipated to be influenced by the absorption of ultraviolet (UV) radiation, which can lead to the excitation of the nitroaromatic chromophore. This process can initiate a series of complex reactions, leading to the transformation of the parent molecule. The primary mechanisms are expected to involve the excitation of the nitro group, followed by hydrogen abstraction or intramolecular rearrangements.

Under aerobic conditions, the excited nitroaromatic compound can react with oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS can then attack the glycol side chains, leading to oxidation. The expected pathway involves the formation of aldehydes, carboxylic acids, and ultimately, carbon dioxide and water through successive oxidation steps.

In anaerobic environments, the photodegradation pathway may differ significantly. The excited nitro group can undergo reduction to form nitroso, hydroxylamino, and amino derivatives. Furthermore, intramolecular reactions may become more prominent, potentially leading to rearrangements of the aromatic ring or cyclization reactions involving the side chains.

Table 1: Potential Photodegradation Products of this compound

| Product | Proposed Formation Pathway |

| 2-Nitro-p-phthalaldehyde | Oxidation of the glycol side chains |

| 2-Nitroterephthalic acid | Further oxidation of the aldehyde groups |

| 4-Hydroxymethyl-3-nitrobenzoic acid | Partial oxidation of one glycol side chain |

| Aminoxylylene glycol derivatives | Reduction of the nitro group |

| Phenolic compounds | Ring cleavage and rearrangement |

Thermal Degradation Profiles and Decomposition Products of the Compound

The thermal stability of this compound is expected to be limited by the presence of the nitro group, which is known to be thermally labile. At elevated temperatures, the C-NO2 bond is likely to undergo homolytic cleavage, initiating a radical chain reaction. This process can lead to the decomposition of the aromatic ring and the side chains.

The initial step in the thermal degradation is likely the loss of the nitro group as nitrogen oxides (NOx). The resulting aryl radical can then undergo a variety of reactions, including polymerization or fragmentation. The glycol side chains are also susceptible to thermal degradation, primarily through dehydration to form aldehydes or ethers, and at higher temperatures, fragmentation to smaller volatile molecules.

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) of structurally similar nitroaromatic compounds and glycols suggest that decomposition would likely occur in multiple stages. The first stage would correspond to the loss of the nitro group, followed by the degradation of the organic backbone at higher temperatures.

Table 2: Likely Thermal Decomposition Products of this compound

| Product | Temperature Range | Formation Mechanism |

| Nitrogen oxides (NO, NO2) | Lower temperature range | Cleavage of the C-NO2 bond |

| Water | Broad temperature range | Dehydration of glycol side chains |

| Formaldehyde, Acetaldehyde | Intermediate temperature range | Fragmentation of glycol side chains |

| Toluene, Xylene | Higher temperature range | Fragmentation of the aromatic ring |

| Polyaromatic hydrocarbons | High temperature, oxygen-poor | Polymerization of aryl radicals |

Chemical Stability of this compound in Acidic, Basic, and Oxidative Environments

The chemical stability of this compound is highly dependent on the pH and the presence of oxidizing agents.

Acidic Environments: In strong acidic conditions, the glycol side chains may undergo acid-catalyzed dehydration. The ether linkages that could be formed would be relatively stable. The nitro group is generally stable in acidic media, but at very low pH and elevated temperatures, hydrolysis to a phenolic group could potentially occur, though this is typically a slow process for nitroarenes.

Basic Environments: The compound is expected to be less stable in basic conditions. The benzylic protons adjacent to the aromatic ring and the hydroxyl groups are susceptible to deprotonation. This can facilitate elimination reactions of the glycol side chains. Furthermore, the nitro group activates the aromatic ring towards nucleophilic substitution, although this typically requires strong nucleophiles and harsh conditions. The presence of a base could also promote condensation reactions between molecules.

Oxidative Environments: this compound is susceptible to oxidation. Strong oxidizing agents such as potassium permanganate (B83412) or chromic acid would readily oxidize the glycol side chains to carboxylic acids, forming 2-nitroterephthalic acid. Even milder oxidizing agents, in the presence of a catalyst or UV light, could lead to the formation of aldehydes and carboxylic acids. The nitroaromatic ring is relatively resistant to oxidation.

Table 3: Stability of this compound in Different Chemical Environments

| Environment | Stability | Potential Degradation Products |

| Strong Acid | Moderately Stable | Dehydration products (ethers) |

| Strong Base | Unstable | Elimination and condensation products |

| Strong Oxidant | Unstable | 2-Nitroterephthalic acid, aldehydes |

Biotic and Abiotic Degradation in Environmental Contexts (Excluding Ecotoxicity Data)

In environmental systems, this compound can undergo both biotic and abiotic degradation.

Abiotic Degradation: Abiotic degradation pathways in the environment are primarily driven by photolysis (as discussed in 7.1) and hydrolysis. Hydrolysis of the glycol functional groups is generally slow under neutral pH conditions but can be accelerated by acidic or basic conditions. The nitroaromatic structure is generally resistant to hydrolysis.

Biotic Degradation: The biodegradation of nitroaromatic compounds is a well-studied field. Microorganisms have developed enzymatic pathways to degrade these compounds under both aerobic and anaerobic conditions.

Under aerobic conditions , bacteria can utilize dioxygenase enzymes to attack the aromatic ring, leading to ring cleavage and subsequent mineralization. The nitro group can be removed as nitrite (B80452). Alternatively, the glycol side chains could be initially oxidized by alcohol and aldehyde dehydrogenases.

Under anaerobic conditions , the primary pathway for biodegradation involves the reduction of the nitro group by nitroreductase enzymes to form nitroso, hydroxylamino, and ultimately amino derivatives. These reduced products may be more amenable to subsequent ring cleavage or may polymerize to form humic-like substances.

The rate and extent of biodegradation will depend on various environmental factors, including the presence of adapted microbial consortia, nutrient availability, temperature, and pH. The presence of the glycol side chains may enhance the bioavailability and biodegradability of the molecule compared to other more recalcitrant nitroaromatic compounds.

Future Perspectives and Emerging Research Directions for 2 Nitro P Xylylene Glycol

Development of Sustainable Synthetic Routes for the Compound

The traditional synthesis of nitroaromatic compounds often relies on the use of strong mineral acids like nitric and sulfuric acid, which present significant environmental and safety challenges, including corrosive waste streams and potential for runaway reactions. researchgate.netewadirect.comnih.gov Future research will undoubtedly focus on developing greener, safer, and more efficient methods for the synthesis of 2-Nitro-p-xylylene Glycol.

Key areas of investigation are expected to include:

Solid Acid Catalysis: The use of solid acid catalysts, such as modified zeolites or sulfated zirconia, can offer a recyclable and less corrosive alternative to liquid acids for the nitration of p-xylene (B151628) derivatives. researchgate.netscispace.com These catalysts can improve regioselectivity and simplify product purification.

Electrochemical Nitration: Electrochemical methods, utilizing nitrite (B80452) ions as a safe nitro source, are emerging as a sustainable alternative. nih.gov This approach avoids the need for strong acids and allows for precise control over the reaction, minimizing byproduct formation. acs.orgacs.org

Biocatalytic Approaches: The use of enzymes, such as cytochrome P450 monooxygenases, for direct and highly selective aromatic nitration is a promising frontier. nih.govacs.org Engineering enzymes with specificity for p-xylylene glycol could lead to an environmentally benign synthesis route under mild aqueous conditions.

Flow Chemistry: Continuous flow reactors offer enhanced safety and control over highly exothermic nitration reactions. ewadirect.comnih.gov Implementing a flow process for the synthesis of this compound would enable better temperature management, reduce reaction volumes, and facilitate safer scale-up. acs.org

A comparative analysis of potential future synthetic routes is presented in the table below.

| Synthesis Method | Potential Advantages | Potential Challenges |

| Solid Acid Catalysis | Reusable catalyst, reduced corrosive waste, improved selectivity. | Catalyst deactivation, mass transfer limitations. |

| Electrochemical Nitration | Avoids strong acids, high atom economy, precise control. | Electrode stability, electrolyte selection, scalability. |

| Biocatalysis | High regioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope limitations. |

| Flow Chemistry | Enhanced safety, superior heat and mass transfer, easier scale-up. | Initial equipment cost, potential for channel clogging. |

Exploration of Novel Reactivity and Unprecedented Transformations of this compound

The unique molecular architecture of this compound, featuring two benzylic alcohol groups and an electron-withdrawing nitro group, suggests a rich and complex reactivity profile that is yet to be fully explored. Future research is expected to delve into the selective transformation of its functional groups to create novel chemical intermediates.

Selective Reduction of the Nitro Group: The nitro group is a versatile precursor to a variety of other functionalities. Research into its selective reduction is a key area.

To an Amine: Catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) or chemical reduction (e.g., with Fe/HCl or SnCl2) can convert the nitro group to an amine, yielding 2-Amino-p-xylylene Glycol. commonorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This amino-diol is a valuable monomer for specialty polyamides and polyurethanes.

To a Hydroxylamine (B1172632): Controlled reduction, perhaps using specific catalysts like rhodium on carbon or electrochemical methods, could selectively produce the corresponding hydroxylamine. wikipedia.orgmdpi.com This intermediate opens pathways to nitrones and other complex nitrogen-containing heterocycles.

Intramolecular Cyclization Reactions: The proximate arrangement of the nitro (or its reduced forms) and hydroxymethyl groups could be exploited to synthesize novel heterocyclic compounds through intramolecular cyclization reactions, a promising avenue in medicinal chemistry.

Differential Protection and Functionalization of Diols: Developing methods for the selective protection and subsequent functionalization of the two primary alcohol groups would significantly expand the synthetic utility of the molecule, allowing for the creation of asymmetric derivatives and complex molecular architectures.

The table below outlines some potential transformations and their resulting products.

| Reagents and Conditions | Functional Group Transformation | Potential Product Class |

| H₂, Pd/C | Nitro to Amine | Amino-diols |

| Zn, NH₄Cl (aq) | Nitro to Hydroxylamine | Hydroxylamine-diols |

| Diisocyanate | Diol polymerization | Polyurethanes |

| Diacid/Dianhydride | Diol polymerization | Polyesters |

| Oxidizing Agent | Alcohols to Aldehydes/Acids | Nitro-dicarboxaldehyde/acid |

Advanced Materials Science Applications Utilizing Functionalized this compound

The diol functionality of this compound makes it an ideal building block for step-growth polymerization. Its derivatives could be used to create advanced polymers with tailored properties for high-performance applications.

High-Performance Polyurethanes and Polyesters: By reacting with diisocyanates or diacids, this compound can be polymerized into polyurethanes and polyesters, respectively. nih.govacs.orgnih.gov The rigid aromatic ring and the polar nitro group are expected to impart high thermal stability and specific intermolecular interactions, potentially leading to materials with enhanced mechanical strength and chemical resistance.

Functional Polymers: The true potential lies in using the functionalized derivatives of the parent compound.

Polymers derived from 2-Amino-p-xylylene Glycol could exhibit enhanced properties such as improved adhesion and dye-binding capabilities. The amino group also provides a site for further chemical modification.

The nitro group itself can be used as a latent reactive site . For instance, it can participate in cross-linking reactions under specific thermal or reductive conditions, allowing for the creation of thermosetting materials or hydrogels with tunable properties. acs.orgnih.gov The electron-withdrawing nature of the nitro group can also enhance the interfacial binding strength in nanocomposites. nih.gov

Specialty Coatings and Adhesives: The polarity imparted by the nitro group, and the hydrogen-bonding capability of the diol and its derivatives, suggest potential applications in specialty coatings and adhesives where strong interaction with substrates is required. acs.org

Challenges and Opportunities in the Comprehensive Understanding of this compound Chemistry

While the future of this compound chemistry is promising, several challenges must be addressed to unlock its full potential. These challenges, in turn, represent significant opportunities for fundamental and applied research.

Challenge: Regioselectivity and Process Safety: A primary challenge in the synthesis is controlling the regioselectivity of the nitration of p-xylylene glycol to exclusively obtain the 2-nitro isomer, avoiding the formation of other isomers or over-nitration. nih.govcerritos.edu Furthermore, scaling up nitration reactions is inherently hazardous and requires careful process design and control. ewadirect.comacs.org

Opportunity: This necessitates the development of highly selective catalytic systems and the adoption of modern chemical engineering principles like continuous flow processing to ensure both selectivity and safety.

Challenge: Solubility and Processability of Polymers: Polymers incorporating the rigid, polar structure of this compound may exhibit limited solubility in common organic solvents, posing a challenge for their characterization and processing.

Opportunity: Research into copolymerization with flexible monomers or the development of novel solvent systems will be crucial. This also presents an opportunity to explore applications where insolubility is a desired trait, such as in durable coatings.

Challenge: Understanding Structure-Property Relationships: A comprehensive understanding of how the nitro group and the substitution pattern on the aromatic ring influence the macroscopic properties of derived polymers is currently lacking.

Opportunity: This knowledge gap provides a fertile ground for systematic studies combining polymer synthesis, advanced characterization techniques, and computational modeling to establish clear structure-property relationships. Such studies will be instrumental in designing future materials with precisely controlled functionalities.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of 2-Nitro-p-xylylene Glycol in laboratory settings?